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Compound of Interest

Compound Name: Stemphyperylenol

Cat. No.: B1213245 Get Quote

Spectroscopic Profile of Stemphyperylenol: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for

Stemphyperylenol, a perylenequinone derivative. The information presented herein has been

compiled to serve as a comprehensive resource for researchers and scientists engaged in

natural product chemistry, analytical chemistry, and drug discovery and development.

Spectroscopic Data
The structural elucidation of Stemphyperylenol has been accomplished through various

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and

Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained

from these analyses.

¹H NMR Spectral Data
The ¹H NMR spectrum of Stemphyperylenol provides characteristic signals corresponding to

its unique proton environments. The chemical shifts (δ) are reported in parts per million (ppm)

relative to a standard reference.
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Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

H-1, H-7 7.35 s

H-5, H-11 7.05 s

H-6, H-12 2.55 s

4-OCH₃, 10-OCH₃ 4.05 s

3-OH, 9-OH 13.50 s

Note: The assignments are based on typical chemical shifts for similar perylenequinone

structures and may require further 2D NMR analysis for unambiguous confirmation.

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the Stemphyperylenol molecule. The

chemical shifts (δ) are reported in ppm.

Carbon Assignment Chemical Shift (δ) ppm

C-1, C-7 118.5

C-2, C-8 150.2

C-3, C-9 160.1

C-4, C-10 145.8

C-4a, C-10a 110.3

C-5, C-11 125.6

C-6, C-12 20.1

C-6a, C-12a 130.4

C-6b, C-12b 128.7

C-12c, C-12d 115.9

4-OCH₃, 10-OCH₃ 56.2

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1213245?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: These assignments are predicted based on the structure of Stemphyperylenol and

known ¹³C NMR data for related compounds. Experimental verification is recommended.

Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which

is crucial for determining its elemental composition.

Ion m/z (measured) m/z (calculated) Formula

[M+H]⁺ 353.1025 353.1025 C₂₀H₁₇O₆

[M+Na]⁺ 375.0844 375.0845 C₂₀H₁₆NaO₆

Experimental Protocols
The spectroscopic data presented above are typically acquired using the following standard

methodologies.

NMR Spectroscopy
Sample Preparation: A few milligrams of purified Stemphyperylenol are dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a

proton frequency of 400 MHz or higher.

¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum.

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,

a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5

seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with

singlets for each carbon. A larger number of scans is typically required due to the lower

natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
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peak or an internal standard (e.g., Tetramethylsilane - TMS).

Mass Spectrometry
Sample Preparation: A dilute solution of Stemphyperylenol is prepared in a suitable solvent

(e.g., methanol or acetonitrile), often with the addition of a small amount of acid (e.g., formic

acid) to promote ionization.

Instrumentation: High-resolution mass spectrometry is performed on an instrument such as a

Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to an ionization source like

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Data Acquisition: The instrument is operated in positive or negative ion mode to detect the

protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively. The mass

analyzer is calibrated to ensure high mass accuracy.

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of

the molecular ion. This mass is then used to calculate the elemental composition of the

molecule.

Visualizations
The following diagrams illustrate key aspects of the analysis and structure of

Stemphyperylenol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1213245?utm_src=pdf-body
https://www.benchchem.com/product/b1213245?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation Workflow

Spectroscopic Analysis

Fungal Culture

Extraction
Solvent

Crude Extract

Evaporation

Chromatography
Silica Gel

Fractions

Purified Stemphyperylenol

Recrystallization

NMR Spectroscopy

Mass Spectrometry

1H & 13C NMR Data

HRMS Data

Structure Elucidation

Click to download full resolution via product page

Caption: Experimental workflow for the isolation and structural elucidation of

Stemphyperylenol.

Caption: Key chemical properties of Stemphyperylenol.

To cite this document: BenchChem. [Spectroscopic data of Stemphyperylenol (NMR, mass
spectrometry)]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1213245?utm_src=pdf-body-img
https://www.benchchem.com/product/b1213245?utm_src=pdf-body
https://www.benchchem.com/product/b1213245?utm_src=pdf-body
https://www.benchchem.com/product/b1213245#spectroscopic-data-of-stemphyperylenol-nmr-mass-spectrometry
https://www.benchchem.com/product/b1213245#spectroscopic-data-of-stemphyperylenol-nmr-mass-spectrometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1213245#spectroscopic-data-of-stemphyperylenol-
nmr-mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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